molecular formula C16H14F2N2O2S B2566007 N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034239-39-7

N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2566007
CAS RN: 2034239-39-7
M. Wt: 336.36
InChI Key: YSAKEPDKPXQLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as Difluoro derivative of GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research applications as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Supramolecular Reagents and Coordination Chemistry

Isonicotinamide, a close structural analog to the compound of interest, has been employed as a supramolecular reagent in the synthesis of various Cu(II) complexes, demonstrating its utility in creating a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs. These motifs are crucial for the assembly of infinite 1-D chains, highlighting the compound's potential in the design of coordination polymers and networks (Aakeröy et al., 2003).

Co-crystal Formation and Polymorphism

Isonicotinamide has been used to co-crystallize with various carboxylic acids, resulting in several co-crystal structures. These studies illuminate the compound's role in the exploration of co-crystal space, showcasing its ability to form diverse solid-state structures through primary hydrogen-bonded interactions. This versatility is indicative of the potential applications of N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in crystal engineering and the development of materials with tailored properties (Lemmerer & Fernandes, 2012).

Electronic and Optical Materials

The synthesis and characterization of π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including studies on their redox, structural, and optoelectronic properties, reveal the compound's applicability in the development of molecular wires and optoelectronic devices. These materials, which demonstrate significant stability and unique absorption/emission characteristics, underscore the potential of N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in the creation of novel optoelectronic materials (Wang et al., 2006).

Pharmaceutical Co-crystals

The development of carboxamide-pyridine N-oxide heterosynthons for crystal engineering highlights the utility of isonicotinamide derivatives in pharmaceutical co-crystal formation. These heterosynthons assemble into a triple helix architecture and facilitate the synthesis of co-crystals with barbiturate drugs, demonstrating the potential of the compound in enhancing the physical properties of pharmaceuticals, such as solubility and stability (Reddy et al., 2006).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-11-1-2-14(13(18)8-11)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAKEPDKPXQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

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